molecular formula C60H85CoN17O15PS B033533 2-Methylsulfinyladenylcobamide CAS No. 107688-04-0

2-Methylsulfinyladenylcobamide

Cat. No. B033533
M. Wt: 1406.4 g/mol
InChI Key: FYUCRBFCWHKYQY-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylsulfinyladenylcobamide (MSAC) is a vitamin B12 analog that has gained significant attention in recent years due to its potential therapeutic applications. This compound is synthesized by the methylation of sulfinyladenosine, which is a natural component of bacterial tRNA. MSAC has been shown to have various biochemical and physiological effects, making it a promising candidate for research in different fields.

Mechanism Of Action

2-Methylsulfinyladenylcobamide exerts its effects by binding to the cobalamin-dependent enzymes and modulating their activity. This includes the methionine synthase enzyme, which is involved in the synthesis of methionine, and the methylmalonyl-CoA mutase enzyme, which is involved in the metabolism of fatty acids and amino acids. 2-Methylsulfinyladenylcobamide can also act as a cofactor for the methionine synthase enzyme, increasing its activity and promoting the synthesis of methionine.

Biochemical And Physiological Effects

2-Methylsulfinyladenylcobamide has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the promotion of cell growth and differentiation. 2-Methylsulfinyladenylcobamide has also been shown to improve cognitive function and memory in animal models. Additionally, 2-Methylsulfinyladenylcobamide has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Methylsulfinyladenylcobamide in lab experiments is its stability and availability. 2-Methylsulfinyladenylcobamide is a stable compound that can be easily synthesized and purified, making it a convenient tool for research. However, one limitation of using 2-Methylsulfinyladenylcobamide is its potential toxicity at high doses. Careful dosing and monitoring are necessary to avoid any adverse effects.

Future Directions

There are several future directions for research on 2-Methylsulfinyladenylcobamide. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its effects on gut microbiota and its potential use in the treatment of gut-related disorders such as inflammatory bowel disease. Additionally, further research is needed to understand the mechanism of action of 2-Methylsulfinyladenylcobamide and its potential interactions with other compounds.

Synthesis Methods

2-Methylsulfinyladenylcobamide is synthesized by the methylation of sulfinyladenosine using the enzyme, cobalamin-dependent methionine synthase. This enzyme catalyzes the transfer of a methyl group from methyltetrahydrofolate to homocysteine, resulting in the formation of methionine and tetrahydrofolate. The same enzyme can also catalyze the transfer of a methyl group from methylcobalamin to sulfinyladenosine, resulting in the formation of 2-Methylsulfinyladenylcobamide.

Scientific Research Applications

2-Methylsulfinyladenylcobamide has been extensively studied for its potential therapeutic applications in various fields of research. In the field of neuroscience, 2-Methylsulfinyladenylcobamide has been shown to have neuroprotective effects by reducing the production of reactive oxygen species and promoting the growth of neurons. In the field of cancer research, 2-Methylsulfinyladenylcobamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and suppressing angiogenesis. 2-Methylsulfinyladenylcobamide has also been studied for its potential use in the treatment of metabolic disorders such as diabetes and obesity.

properties

CAS RN

107688-04-0

Product Name

2-Methylsulfinyladenylcobamide

Molecular Formula

C60H85CoN17O15PS

Molecular Weight

1406.4 g/mol

IUPAC Name

[5-(6-amino-2-methylsulfinylpurin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;cobalt(3+);cyanide

InChI

InChI=1S/C59H87N16O15PS.CN.Co/c1-26(89-91(85,86)90-47-34(24-76)88-53(46(47)84)75-25-68-52-45(75)51(66)72-54(73-52)92(10)87)23-67-42(83)17-18-56(6)32(19-39(63)80)50-59(9)58(8,22-41(65)82)31(13-16-38(62)79)44(74-59)28(3)49-57(7,21-40(64)81)29(11-14-36(60)77)33(69-49)20-35-55(4,5)30(12-15-37(61)78)43(70-35)27(2)48(56)71-50;1-2;/h20,25-26,29-32,34,46-47,50,53,76,84H,11-19,21-24H2,1-10H3,(H17,60,61,62,63,64,65,66,67,69,70,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2

InChI Key

FYUCRBFCWHKYQY-UHFFFAOYSA-L

Isomeric SMILES

C/C/1=C/2\C(C(C([N-]2)C3(C(C(C(=N3)/C(=C\4/C(C(C(=N4)/C=C\5/C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)N7C=NC8=NC(=NC(=C87)N)S(=O)C)CO.[C-]#N.[Co+3]

SMILES

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)N7C=NC8=NC(=NC(=C87)N)S(=O)C)CO.[C-]#N.[Co+3]

Canonical SMILES

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)N7C=NC8=NC(=NC(=C87)N)S(=O)C)CO.[C-]#N.[Co+3]

synonyms

2-methylsulfinyladenylcobamide
vitamin B 12 factor Y

Origin of Product

United States

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